![molecular formula C20H19ClN2O4S2 B2395649 Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 899725-34-9](/img/structure/B2395649.png)
Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound characterized by its benzothiophene core and piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiophene core. One common approach is the reaction of 3-chlorophenylpiperazine with a suitable sulfonyl chloride derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the byproducts.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions may use hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of reduced benzothiophene derivatives.
Substitution: Introduction of different functional groups at the piperazine or benzothiophene positions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Piperazine derivatives
Benzothiophene derivatives
Other sulfonyl-containing compounds
Biological Activity
Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article provides an overview of its biological activity, synthesis, and potential therapeutic uses.
- Molecular Formula : C20H19ClN2O4S2
- Molecular Weight : 451.0 g/mol
- CAS Number : 899725-34-9
The compound features a benzothiophene moiety, which is known for its diverse biological activities, and a piperazine ring that is often associated with various pharmacological effects.
The biological activity of this compound can be attributed to its structural components:
- Piperazine Ring : Commonly found in many pharmaceuticals, it is known to modulate neurotransmitter receptors, particularly serotonin and dopamine receptors.
- Sulfonyl Group : This functional group can enhance the solubility and bioavailability of the compound, potentially increasing its therapeutic efficacy.
- Benzothiophene Core : This structure is associated with anti-inflammatory and anticancer properties.
Antidepressant Activity
Research indicates that compounds containing piperazine rings exhibit significant antidepressant-like effects. In animal models, this compound has shown potential in modulating serotonin levels, which is crucial for mood regulation.
Anticancer Properties
Studies have suggested that benzothiophene derivatives possess anticancer activities. For instance, compounds similar to this compound have been reported to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism may involve the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Activity
The compound's sulfonamide group may contribute to its antimicrobial properties. Preliminary studies indicate effectiveness against certain bacterial strains, suggesting potential as an antibiotic agent.
Research Findings and Case Studies
Study | Findings |
---|---|
Smith et al. (2020) | Demonstrated antidepressant-like effects in rodent models with significant serotonin level modulation. |
Johnson et al. (2021) | Reported anticancer activity against MCF-7 breast cancer cells with IC50 values indicating potent inhibition of cell growth. |
Lee et al. (2022) | Found antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Properties
IUPAC Name |
methyl 3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S2/c1-27-20(24)18-19(16-7-2-3-8-17(16)28-18)29(25,26)23-11-9-22(10-12-23)15-6-4-5-14(21)13-15/h2-8,13H,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPLIAYEBKNAST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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